molecular formula C9H12N2O6 B1682114 Uridine CAS No. 58-96-8

Uridine

Cat. No. B1682114
CAS RN: 58-96-8
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-XVFCMESISA-N
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Safety and Hazards

Uridine is not considered a hazardous substance. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Uridine has been found to have potential therapeutic applications. It promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects . Furthermore, the synthesized this compound derivatives demonstrated increased medicinal activity and high potential for future antimicrobial/anticancer agents .

Biochemical Analysis

Biochemical Properties

Uridine is involved in several biochemical reactions, particularly in the synthesis of nucleic acids and glycogen. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound phosphorylase, which catalyzes the reversible cleavage of this compound to ribose-1-phosphate and uracil . This compound also plays a role in the formation of this compound diphosphate glucose (UDPG), which is critical for glycogen synthesis . Additionally, this compound is involved in the hexosamine biosynthetic pathway, where it promotes the production of UDP-GlcNAc, a substrate for protein O-GlcNAcylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. This compound enhances the release and availability of neurotransmitters, which are vital for mood regulation, cognitive function, and overall mental well-being . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, and stimulates tissue regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell surface, facilitating its uptake into cells . Once inside the cell, this compound can be phosphorylated to form this compound monophosphate (UMP), which is further converted into other nucleotides . This compound also interacts with enzymes such as this compound-cytidine kinase, which catalyzes the phosphorylation of this compound and cytidine . Additionally, this compound can modulate the activity of the mitochondrial ATP-dependent potassium channel, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can reduce oxidative stress and inflammation by inhibiting the MAPK and NF-kB signaling pathways . In cell culture experiments, this compound has been found to enhance cell growth and maintain cell viability over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rotenone-induced model of Parkinson’s disease, this compound was able to dose-dependently decrease behavioral disorders and prevent neuronal death . In another study, this compound treatment prevented myocardial injury in rat models of acute ischemia and ischemia/reperfusion by activating the mitochondrial ATP-dependent potassium channel . High doses of this compound can lead to adverse effects, such as disturbances in metabolic homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis and salvage pathways of pyrimidine nucleotides . It is critical for glycogen synthesis through the formation of this compound diphosphate glucose (UDPG) and promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This compound metabolism is tightly linked to glucose, lipid, and amino acid homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific nucleoside transporters . These transporters facilitate the uptake of this compound from the bloodstream into cells, where it can be utilized for various biochemical processes. This compound is also distributed to different tissues, including the brain, liver, and adipose tissue . The liver plays a central role in the breakdown and regulation of this compound levels in the body .

Subcellular Localization

Within cells, this compound is localized in various subcellular compartments. It is primarily found in the cytoplasm, where it participates in nucleotide synthesis and other metabolic processes . This compound can also be incorporated into RNA during transcription, contributing to the formation of messenger RNA, transfer RNA, and ribosomal RNA . Additionally, this compound is involved in the synthesis of cytidine triphosphate, which is used for the production of CDP-choline and CDP-ethanolamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine can be synthesized through various methods. One common method involves the decarboxylation of orotidylate, which is catalyzed by orotidylate decarboxylase . Another method involves the use of this compound, sodium dihydrogen phosphate, glucose, and magnesium sulfate in a fermentation process .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using yeast strains such as Saccharomyces cerevisiae. The fermentation process includes the use of specific nutrients and controlled conditions to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Uridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound can be oxidized to uracil and ribose-1-phosphate by this compound phosphorylase .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the nucleoside .

Major Products: The major products formed from this compound reactions include uracil, ribose-1-phosphate, and various this compound derivatives that have been modified for specific applications .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12N2O6
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DSSTOX Substance ID

DTXSID40891555
Record name Uridine
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Molecular Weight

244.20 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uridine
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Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
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CAS RN

58-96-8, 69-75-0
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Record name Uridine
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Melting Point

163 °C
Record name Uridine
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Record name Uridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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